(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride
Description
(2S)-2-Amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid hydrochloride is a synthetic α-amino acid derivative characterized by a polyethylene glycol (PEG)-like side chain at the β-position of the amino acid backbone. The hydrophilic 2-(2-hydroxyethoxy)ethoxy group enhances solubility in aqueous media, making it a candidate for pharmaceutical applications, particularly in drug conjugation or peptide engineering. Its hydrochloride salt form improves crystallinity and stability, which is typical for amino acid derivatives to facilitate handling and storage .
Below, we compare it with structurally and functionally related compounds.
Properties
CAS No. |
650636-14-9 |
|---|---|
Molecular Formula |
C7H16ClNO5 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO5.ClH/c8-6(7(10)11)5-13-4-3-12-2-1-9;/h6,9H,1-5,8H2,(H,10,11);1H/t6-;/m0./s1 |
InChI Key |
URSMMLQPWOKPCV-RGMNGODLSA-N |
Isomeric SMILES |
C(COCCOC[C@@H](C(=O)O)N)O.Cl |
Canonical SMILES |
C(COCCOCC(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride typically involves multiple steps. One common method includes the protection of functional groups, followed by the introduction of ether linkages through nucleophilic substitution reactions. The final step involves deprotection and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used in drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ether linkages provide flexibility and solubility. The carboxylic acid group can participate in ionic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogs with Hydrophilic Side Chains
(2S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic Acid Hydrochloride (CID: 155903179)
- Structure : Features a fluorinated aromatic ring with a hydroxyl group.
- Applications : Used in radiopharmaceuticals due to fluorine’s isotopic properties .
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride (CAS: 2375248-68-1)
- Structure : Contains halogenated (Cl, F) aromatic substituents.
- Key Differences : Halogens enhance lipophilicity (LogP ~1.5–2.0) and metabolic stability but reduce water solubility compared to the target compound’s hydrophilic ether chain.
- Applications : Investigated in kinase inhibitors for cancer therapy .
(2S)-2-Amino-3-[1′,2′,3′-benzotriazin-4′(3H)-one]propanoic Acid Hydrochloride (Compound 18)
- Structure: A benzotriazinone heterocycle replaces the ether chain.
- Key Differences: The planar heterocycle enables intercalation with biomolecules (e.g., DNA), while the target compound’s ether chain is sterically flexible and non-intercalating.
- Applications: Potential in antiviral or antibacterial agents .
Analogs with Ether or PEG-like Substituents
(2R)-2-Amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic Acid Dihydrochloride
- Structure : Enantiomeric form of the target compound with an additional HCl.
- Key Differences : The (2R) configuration may alter receptor binding in chiral environments. Dihydrochloride salts often exhibit higher hygroscopicity .
Ethyl (2S)-2-Amino-3-(1-methylcyclopropyl)propanoate Hydrochloride (CAS: 2940873-95-8)
- Structure : Esterified carboxylate and a cyclopropyl group.
- Key Differences : The ester group (vs. free carboxylic acid) enhances cell permeability but requires metabolic activation. The cyclopropyl group introduces steric hindrance, unlike the linear ether chain in the target compound .
Functional Comparison Table
| Compound Name | Substituent | Key Features | Solubility (Predicted) | Potential Applications |
|---|---|---|---|---|
| Target Compound | 2-(2-hydroxyethoxy)ethoxy | Flexible, hydrophilic, neutral | High (PEG-like solubility) | Drug delivery, protein engineering |
| (2S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl | Fluorophenol | Aromatic, acidic | Moderate | Radiopharmaceuticals |
| (2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid HCl | Halogenated aryl | Lipophilic, metabolically stable | Low | Kinase inhibitors |
| Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate HCl | Cyclopropyl, ester | Cell-penetrating, prodrug | Moderate | CNS therapeutics |
Biological Activity
(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride is a compound that has garnered attention for its potential biological activities due to its unique structural characteristics. This article provides a detailed examination of its biological activity, including its interactions with biological molecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H16ClNO5
- Molecular Weight : 229.66 g/mol
- CAS Number : 650636-14-9
The compound features an amino group, multiple ether linkages, and a carboxylic acid group, which contribute to its solubility and stability in biological systems. The hydrochloride form enhances these properties, making it suitable for various applications in scientific research and pharmaceuticals.
The biological activity of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride can be attributed to several mechanisms:
- Binding Affinity : The amino group can form hydrogen bonds with enzymes or receptors, while the ether linkages contribute to the compound's flexibility and solubility in aqueous environments. The carboxylic acid group may engage in ionic interactions, enhancing binding affinity with biological targets.
- Interaction with Biological Molecules : Studies indicate that this compound can interact with various biomolecules, potentially influencing metabolic pathways and cellular functions. Its structural complexity allows for diverse chemical modifications, which may lead to enhanced biological activity.
Case Studies
- Anti-inflammatory Effects : Research has shown that compounds similar to (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride exhibit significant anti-inflammatory properties. For instance, derivatives have been tested for their ability to reduce pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic application in inflammatory diseases .
- Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity among related compounds. For example, treatments with certain derivatives resulted in reduced cell viability in cancer cell lines, indicating a possible role in cancer therapy .
Comparative Analysis
The following table summarizes the structural similarities and key features of compounds related to (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid | 11608245 | Contains multiple ether linkages but differs in chain length. |
| (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | 16213721 | Has an amino group similar to the target compound but lacks ether linkages. |
| (2S)-2-amino-3-[2-(2-hydroxyethoxy)]propanoic acid | 650636-16-1 | Similar structure but fewer ether groups compared to the target compound. |
These comparisons highlight the uniqueness of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride in terms of its structural complexity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
